molecular formula C21H20N2O5 B10994688 7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Katalognummer: B10994688
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: HCAMMPUMCGZXBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tricyclic quinazoline alkaloid family, characterized by a pyrrolo[2,1-b]quinazolin-9(1H)-one core. The unique structural features include a 2,5-dimethoxyphenyl group attached via a 2-oxoethoxy linker at position 7 of the quinazolinone scaffold. Such substitutions are hypothesized to enhance bioactivity by modulating electronic properties and intermolecular interactions like π-π stacking .

Eigenschaften

Molekularformel

C21H20N2O5

Molekulargewicht

380.4 g/mol

IUPAC-Name

7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C21H20N2O5/c1-26-13-6-8-19(27-2)16(10-13)18(24)12-28-14-5-7-17-15(11-14)21(25)23-9-3-4-20(23)22-17/h5-8,10-11H,3-4,9,12H2,1-2H3

InChI-Schlüssel

HCAMMPUMCGZXBY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Anthranilamide Derivatives

Anthranilic acid reacts with proline or pyrrolidine precursors to form the fused quinazolinone ring. For example:

  • Step 1 : Anthranilic acid reacts with formamide at 120°C to yield quinazolin-4(3H)-one.

  • Step 2 : Chlorination with POCl₃ produces 4-chloroquinazoline, which undergoes nucleophilic substitution with pyrrolidine derivatives.

Representative Conditions

Starting MaterialReagent/ConditionsProductYield
Anthranilic acidFormamide, 120°CQuinazolin-4(3H)-one73%
Quinazolin-4(3H)-onePOCl₃, DMF, reflux4-Chloroquinazoline49%

AgOTf-Catalyzed Intramolecular Hydroamination

Silver triflate (AgOTf) catalyzes cyclization of alkynyl amines to form the pyrrolo[2,1-b]quinazolinone core.

  • Example : Heating N-(2-alkynylphenyl)pyrrolidine with AgOTf (5 mol%) in toluene at 80°C yields the core in 82–93%.

Core CompoundReagentSolvent/BaseYield
7-Hydroxy-pyrrolo[2,1-b]quinazolinone2-Bromo-1-(2,5-dimethoxyphenyl)ethanoneK₂CO₃, DMF, 80°C68%

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation using 2-(2,5-dimethoxyphenyl)-2-oxoethanol and DIAD/PPh₃.

  • Step 1 : Prepare 2-(2,5-dimethoxyphenyl)-2-oxoethanol via oxidation of 1-(2,5-dimethoxyphenyl)propane-1,2-diol.

  • Step 2 : Couple with the core using DEAD and PPh₃ in THF.

Optimized Parameters

ParameterValue
Temperature0°C → RT
Reaction Time12 h
Yield75%

Alternative Routes

One-Pot Synthesis

CatalystLigandSolventYield
CuI1,10-PhenanthrolineDMSO, 100°C65%

Challenges and Optimization

  • Regioselectivity : Directing substitution to position 7 requires protective groups (e.g., Boc) on competing reactive sites.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

  • Scalability : AgOTf-catalyzed cyclization and one-pot aqueous methods are scalable to >1 kg .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter funktioneller Gruppen innerhalb des Moleküls zu verändern.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um bestimmte Atome oder Gruppen innerhalb des Moleküls zu ersetzen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

    Substitution: Halogenierte Vorläufer und starke Basen wie Natriumhydrid (NaH) oder Kalium-tert-Butoxid (KOtBu) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Quinazolinon-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu gesättigten Analoga führen kann.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

The compound belongs to the quinazolinone family, which has been recognized for its role as a building block in the synthesis of numerous bioactive molecules. Quinazolinones are known to exhibit a wide range of pharmacological activities, making them valuable in drug development.

Anticancer Activity

Research has shown that derivatives of quinazolinones, including 7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, demonstrate significant anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest at the G2/M phase and induction of apoptosis. For instance:

  • Ehrlich Ascites Carcinoma and Sarcoma-180 : Compounds similar to 7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have shown effective growth inhibition in these models .
  • Breast and Cervical Cancer : A series of 2,3-disubstituted quinazolinones exhibited promising results against these cancer types .

Neuroprotective Properties

Quinazolinones are also being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the prevention of β-amyloid formation and protection against neuronal apoptosis:

  • Alzheimer's Disease : Certain derivatives have been found to interact strongly with BACE1 (β-site amyloid precursor protein cleaving enzyme 1), which is critical in the formation of amyloid plaques associated with Alzheimer's .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives. The synthesis and evaluation of quinazolin-2,4-dione derivatives revealed promising antibacterial activity against several strains:

  • These compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .

Synthesis and Structural Insights

The synthesis of 7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step processes that ensure high regioselectivity and yield:

StepReaction TypeYield (%)Notes
1Cyclization75–83Utilizes PIFA as an initiator
2FunctionalizationVariesSubstituents affect regioselectivity

Wirkmechanismus

The mechanism of action of 7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following table summarizes key analogs of the pyrrolo[2,1-b]quinazolin-9(1H)-one core, highlighting substituents and bioactivities:

Compound Name / ID Substituents Bioactivity / Application Key Findings References
Deoxyvasicinone None (parent structure) Anti-inflammatory, antimicrobial Isolated from Peganum harmala; foundational scaffold for derivatives .
UW-MD-72 7-(3-(Piperidin-1-yl)propoxy) Dual AChE inhibitor and H3R antagonist IC₅₀: 5.4 µM (AChE); Ki: 2.54 µM (H3R). Potential for Alzheimer’s therapy .
Compound 6 () 3,3-Dibromo Synthetic intermediate 29% yield; bromination alters reactivity for downstream modifications .
Compound 12 () 3-(3,4-Difluorobenzylidene), 7-fluoro Cytotoxic activity 84% yield, 97.2% HPLC purity; fluorination enhances metabolic stability .
Compound 25 () 3-(3,4-Difluorobenzylidene), 7-fluoro, 6-(4-methylpiperazin-1-yl) Anticancer (cell cycle arrest) HRESIMS m/z 325.1074; purity 95% .
CAS 33903-15-0 3-[2-(Dimethylamino)phenyl] Not specified Molecular weight 305.37; LogP 2.73; high boiling point (470°C) .

Physicochemical Properties

  • LogP and Solubility: The dimethylamino-substituted analog (CAS 33903-15-0) has a LogP of 2.73, indicating moderate lipophilicity . Methoxy groups (as in the target compound) may further increase LogP compared to polar substituents like piperazine (Compound 25).
  • Thermal Stability :
    • High boiling points (e.g., 470°C for CAS 33903-15-0) suggest thermal resilience, advantageous for pharmaceutical processing .

Biologische Aktivität

7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The following sections detail its synthesis, mechanisms of action, and biological activities based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazolinone Core : This is achieved through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
  • Introduction of Functional Groups : The addition of the 2,5-dimethoxyphenyl and oxoethoxy groups is accomplished through electrophilic substitution reactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of 7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Methodology : The MTT assay was employed to assess cell viability after treatment with varying concentrations (0.1 to 100 μM) of the compound.
  • Findings : The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in both cell lines .
Cell Line IC50 (μM) Control (Doxorubicin)
MCF-75.337.7
HeLa6.007.7

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : Quinazolinone derivatives are known to inhibit various protein kinases involved in cell signaling pathways that regulate growth and apoptosis .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Anti-inflammatory Properties : Quinazoline derivatives have also shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:

  • Cytotoxic Evaluation on Cancer Cell Lines : A study reported that derivatives similar to our compound demonstrated a high degree of cytotoxicity against MCF-7 and HeLa cells, supporting their development as potential anticancer agents .
  • In Vivo Studies : Animal models have shown promising results where quinazolinone derivatives significantly reduced tumor size and improved survival rates when administered alongside conventional chemotherapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives and substituted phenoxy ketones. A typical approach involves refluxing precursors in methanol with sodium methoxide as a base (e.g., 3 weeks at 278°C for analogous compounds) . Optimization can leverage Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like solvent polarity, temperature, and stoichiometry. Statistical methods (e.g., response surface methodology) are recommended to identify critical parameters and interactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the pyrroloquinazoline core, dimethoxyphenyl substituents, and oxoethoxy linker. Compare chemical shifts with related compounds (e.g., δ 8.67 ppm for aromatic protons in analogous structures) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for derivatives like (E)-3-[4-(dimethylamino)benzylidene]-2,3-dihydropyrrolo[2,1-b]quinazolin-9-one (R-factor = 0.029) .
  • HRMS : Validate molecular weight (e.g., ESI-HRMS with <5 ppm error) .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

  • Methodological Answer :

  • Solubility screening : Test polar aprotic solvents (DMSO, DMF) or surfactants (Tween-80) for initial dissolution. For aqueous compatibility, use co-solvents like PEG-400 .
  • Solid dispersion : Enhance bioavailability via spray drying with polymers (e.g., HPMC or PVP) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of the oxoethoxy group. Monitor degradation via HPLC-UV at intervals (e.g., 0, 3, 6 months) and track impurity profiles .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding interactions .
  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with strong hydrogen bonding to active-site residues .

Q. What mechanistic insights can be derived from kinetic studies of its synthetic reactions?

  • Methodological Answer :

  • Isotope labeling : Use deuterated solvents (e.g., CD3OD) to trace proton transfer steps in condensation reactions .
  • Kinetic profiling : Employ stopped-flow NMR to monitor intermediates and determine rate constants (kobs) under varying temperatures .

Q. How do structural modifications (e.g., substituent variation) affect its physicochemical and pharmacological properties?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP and IC50 values. Replace dimethoxy groups with electron-withdrawing groups (e.g., nitro) to modulate lipophilicity .
  • In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) for structure-activity relationships .

Q. What strategies minimize byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Flow chemistry : Improve heat/mass transfer using microreactors to suppress side reactions (e.g., dimerization) .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.